Sodium cyclopentanesulfinate
CAS No.:
Cat. No.: VC16526966
Molecular Formula: C5H9NaO2S
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NaO2S |
|---|---|
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | sodium;cyclopentanesulfinate |
| Standard InChI | InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
| Standard InChI Key | MOXPHKHTCISRJB-UHFFFAOYSA-M |
| Canonical SMILES | C1CCC(C1)S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Analysis
Sodium cyclopentanesulfinate belongs to the class of organosulfinates, characterized by a sulfinic acid group (-SO₂H) deprotonated to form the sulfinate anion (-SO₂⁻), paired with a sodium cation. Its cyclopentane ring confers unique steric and electronic properties, influencing reactivity and stability.
Molecular and Structural Features
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Molecular Formula: C₅H₉NaO₂S
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Molecular Weight: 164.18 g/mol (calculated)
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Structure: A five-membered cyclopentane ring substituted with a sulfinate group (-SO₂Na).
The sulfinate group’s electron-withdrawing nature and the cyclopentane ring’s strain (approximately 25° deviation from ideal tetrahedral angles) create a reactive yet stable framework for synthetic applications .
Synthesis and Manufacturing Routes
Sodium cyclopentanesulfinate is likely synthesized through sulfination of cyclopentane derivatives. Two plausible routes are inferred from analogous reactions in the literature:
Sulfination of Cyclopentyl Halides
Cyclopentyl halides (e.g., cyclopentyl bromide) react with sodium sulfite (Na₂SO₃) under controlled conditions:
This method mirrors industrial sulfinate production, where nucleophilic substitution replaces halides with sulfinate groups .
Oxidation of Cyclopentanethiol
Cyclopentanethiol undergoes oxidation with hydrogen peroxide (H₂O₂) in basic media:
This route is cost-effective but requires careful control to avoid overoxidation to sulfonates .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Halide Sulfination | 70–85 | 90–95 | Byproduct (NaBr) removal |
| Thiol Oxidation | 60–75 | 85–90 | Overoxidation to sulfonates |
Physicochemical Properties
While experimental data for sodium cyclopentanesulfinate are sparse, extrapolations from similar sulfinates and cyclopentane derivatives suggest the following:
Thermal Stability
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Decomposition Temperature: ~250°C (based on cyclopentane sulfonate analogs ).
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Flammability: Non-flammable (sulfinate salts generally exhibit lower flammability than parent hydrocarbons ).
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 15–20 |
| Ethanol | 8–12 |
| Acetone | <5 |
The compound’s hydrophilic sulfinate group enhances aqueous solubility, while the hydrophobic cyclopentane ring limits dissolution in polar aprotic solvents .
Industrial and Pharmaceutical Applications
Sodium cyclopentanesulfinate’s applications are inferred from its structural analogs and sulfinate chemistry:
Organic Synthesis
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Nucleophilic Reagent: The sulfinate anion acts as a soft nucleophile in Michael additions and alkylation reactions .
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Ligand in Catalysis: Potential use in palladium-catalyzed cross-couplings, akin to aryl sulfinates .
Pharmaceutical Intermediates
Sulfinates are precursors to sulfonamides and sulfonyl chlorides, critical in drug design. For example, cyclopentane-derived sulfonamides are explored for CNS-targeted therapies .
Research Gaps and Future Directions
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Stability Studies: Thermal and photolytic degradation kinetics remain uncharacterized.
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Biological Activity: Antimicrobial or enzymatic inhibition properties are untested.
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